molecular formula C12H15NO3 B4099511 5-anilino-2-methyl-5-oxopentanoic acid

5-anilino-2-methyl-5-oxopentanoic acid

Cat. No.: B4099511
M. Wt: 221.25 g/mol
InChI Key: GCMSBQGHHOGESQ-UHFFFAOYSA-N
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Description

5-Anilino-2-methyl-5-oxopentanoic acid is a synthetic organic compound with the molecular formula C12H15NO3 and an average molecular mass of 221.256 Da . This molecule is characterized by a pentanoic acid backbone that is substituted with a methyl group at the 2-position and an anilino (phenylamino) group at the 5-oxo position, creating a hybrid structure that incorporates both aliphatic and aromatic components . This specific architecture, featuring multiple functional groups including a carboxylic acid, a ketone, and a secondary amine, makes it a valuable intermediate in synthetic organic chemistry. Researchers can exploit this compound as a versatile building block for the synthesis of more complex molecules, particularly in the development of pharmacologically active compounds where the anilino moiety is a common structural feature. The compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-anilino-2-methyl-5-oxopentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-9(12(15)16)7-8-11(14)13-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMSBQGHHOGESQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)NC1=CC=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-anilino-2-methyl-5-oxopentanoic acid typically involves the reaction of aniline with a suitable precursor, such as 2-methyl-5-oxopentanoic acid. The reaction is often carried out under acidic or basic conditions to facilitate the formation of the anilino group. Common reagents used in the synthesis include methanesulfonic acid and phenylhydrazine hydrochloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as refluxing the reactants in a suitable solvent, followed by purification techniques like crystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

5-anilino-2-methyl-5-oxopentanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives .

Scientific Research Applications

5-anilino-2-methyl-5-oxopentanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-anilino-2-methyl-5-oxopentanoic acid involves its interaction with specific molecular targets and pathways. The aniline group can participate in various biochemical reactions, potentially affecting enzyme activity or receptor binding. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-anilino-2-methyl-5-oxopentanoic acid is unique due to the presence of the aniline group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-anilino-2-methyl-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound can be synthesized via a nucleophilic acyl substitution reaction. Starting materials include 2-methyl-5-oxopentanoic acid derivatives and aniline. Glutaric anhydride or activated esters (e.g., N-hydroxysuccinimide esters) can facilitate coupling under reflux with a base like triethylamine in aprotic solvents (e.g., DMF or THF). Purification via recrystallization or column chromatography (using silica gel and a gradient of ethyl acetate/hexane) is critical to isolate the product. Reaction optimization should focus on stoichiometric ratios (1:1.2 for aniline:acid derivative), temperature (60–80°C), and catalyst selection (e.g., DMAP for enhanced acylation) .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identify the methyl group at position 2 (δ ~1.2–1.5 ppm for CH3), the anilino NH proton (δ ~8.5–9.0 ppm, broad singlet), and the carboxylic acid proton (δ ~12–13 ppm, broad). The aromatic protons from the anilino group appear as multiplets (δ ~6.5–7.5 ppm).
  • IR Spectroscopy : Confirm the carbonyl (C=O) stretch of the ketone (~1700–1750 cm⁻¹) and carboxylic acid (~2500–3300 cm⁻¹ broad for -OH).
  • Mass Spectrometry : ESI-MS in negative mode can detect the molecular ion [M-H]⁻, with fragmentation patterns indicating loss of CO2 (44 Da) from the carboxylic acid group .

Q. How can researchers assess the purity of this compound, and what analytical thresholds are acceptable for in vitro studies?

  • Methodological Answer :

  • HPLC : Use a C18 column with a mobile phase of 0.1% TFA in water/acetonitrile (gradient: 10–90% acetonitrile over 20 min). Purity ≥95% (area under the curve) is standard for biological assays.
  • Melting Point : A sharp melting range (±2°C) indicates homogeneity.
  • Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.4% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the spatial configuration of this compound, particularly its keto-enol tautomerism?

  • Methodological Answer : Single-crystal X-ray diffraction using SHELXL software can determine bond lengths and angles. The keto form is confirmed by a planar carbonyl group (C=O bond length ~1.21 Å) and absence of enolic O-H signals. Twinning or disorder in crystals may require high-resolution data (≤1.0 Å) and refinement with restraints for anisotropic displacement parameters. Synchrotron sources enhance data quality for low-symmetry space groups .

Q. What computational strategies predict the reactivity of this compound in nucleophilic or electrophilic environments?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to compute frontier molecular orbitals (HOMO/LUMO). A low LUMO energy (~-1.5 eV) suggests susceptibility to nucleophilic attack at the ketone.
  • Molecular Dynamics (MD) : Simulate solvation effects in water/DMSO to predict aggregation or hydrogen-bonding interactions affecting reactivity .

Q. How should researchers address contradictory data on the compound’s biological activity across different assay systems?

  • Methodological Answer : Conduct meta-analysis with the following steps:

Assay Standardization : Compare protocols (e.g., cell lines, incubation times, solvent controls).

Dose-Response Curves : Use nonlinear regression (GraphPad Prism) to calculate EC50/IC50 values.

Statistical Robustness : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to assess variability.
Contradictions may arise from differences in membrane permeability (logP ~1.8) or metabolic stability in hepatic microsomes .

Q. What strategies optimize the compound’s stability in aqueous buffers for long-term biochemical studies?

  • Methodological Answer :

  • pH Control : Maintain pH 6–7 (near the carboxylic acid pKa ~4.5) to minimize hydrolysis of the anilino group.
  • Lyophilization : Store as a lyophilized powder at -80°C. For solutions, use cryoprotectants (e.g., 10% trehalose) and avoid repeated freeze-thaw cycles.
  • Chelating Agents : Add EDTA (1 mM) to prevent metal-catalyzed degradation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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